N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide
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Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide” is a chemical compound that has been synthesized and characterized in various studies . It contains a total of 38 bonds, including 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, and 1 imide .
Synthesis Analysis
The compound has been synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . Another synthesis method involved the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .Molecular Structure Analysis
The molecular structure of the compound includes a total of 38 bonds, with 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, and 1 imide .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . The compound has also been used in the synthesis of 1-ethyl- and 1-propylnaphtho[1,2,3-cd]-indol-6(2H)-ones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 307.30012 g/mol . Its 1H-NMR (400 MHz, CDCl3) δ is 9.29 (d, J = 8.7 Hz, 1H), 8.30–8.22 (m, 2H), 8.04 (d, J = 7.3 Hz, 1H), 7.92 (d, J = 6.4 Hz, 2H), 7.77 (t, J = 7.1 Hz, 4H), 7.46–7.39 (m, 2H), 2.48 (s, 3H); and its 13C-NMR (101 MHz, CDCl3) δ is 187.6, 182.7, 166.8, 142.5, 138.9, 136.0, 134.5, 134.4, 134.1, 133.2, 132.8, 131.8, 130.9, 128.9, 128.6, 127.5, 127.1, 126.3, 124.6, 122.7, 117.9, 21.6 .Mechanism of Action
Target of Action
It is known that the compound possesses an n, o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the N, O-bidentate directing group. This group plays a key role in chelation-assistance, which could promote the formation of cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
The compound’s potential for metal-catalyzed c-h bond functionalization suggests it may play a role in various biochemical reactions involving c-h bonds .
Result of Action
Its potential for metal-catalyzed c-h bond functionalization suggests it may have significant effects on molecular structures and cellular processes .
Future Directions
The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . This property could be explored further in future research, particularly in the field of organic synthesis. Additionally, the compound’s involvement in the synthesis of new amino-acid derivatives of 9,10-anthraquinone suggests potential applications in the development of new chemical compounds .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-28-18-11-10-13(12-19(18)29-2)23(27)24-17-9-5-8-16-20(17)22(26)15-7-4-3-6-14(15)21(16)25/h3-12H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSQICTYRIRTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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